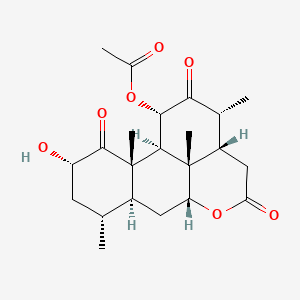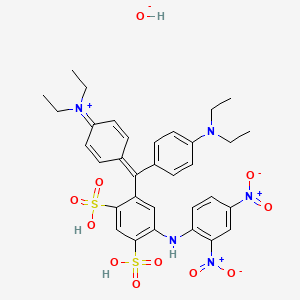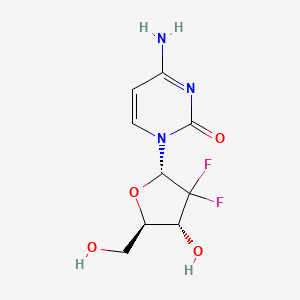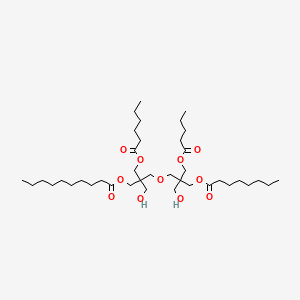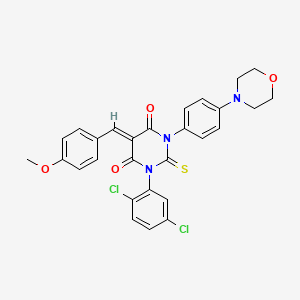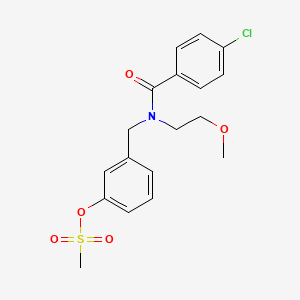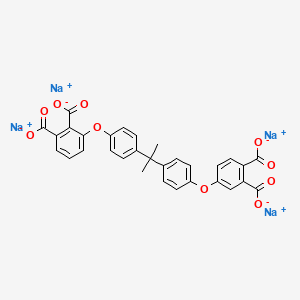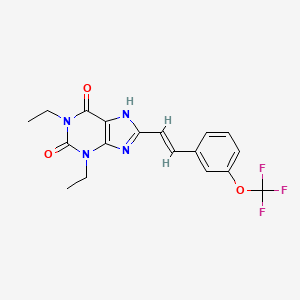
(E)-1,3-Diethyl-8-(3-trifluoromethoxystyryl)xanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,3-Diethyl-8-(3-trifluoromethoxystyryl)xanthine is a synthetic xanthine derivative Xanthine derivatives are known for their diverse biological activities, including acting as stimulants and bronchodilators
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(3-trifluoromethoxystyryl)xanthine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available xanthine derivatives.
Reaction Conditions: The key step involves the introduction of the trifluoromethoxystyryl group. This can be achieved through a Heck reaction, where a styrene derivative is coupled with a halogenated xanthine under palladium catalysis.
Purification: The product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on cost-efficiency, yield, and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1,3-Diethyl-8-(3-trifluoromethoxystyryl)xanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethoxystyryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (E)-1,3-Diethyl-8-(3-trifluoromethoxystyryl)xanthine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, influencing cellular signaling.
Pathways: Modulation of signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Used as a bronchodilator in the treatment of respiratory diseases.
Pentoxifylline: Known for its effects on blood flow and used in the treatment of vascular diseases.
Uniqueness
(E)-1,3-Diethyl-8-(3-trifluoromethoxystyryl)xanthine is unique due to the presence of the trifluoromethoxystyryl group, which may confer distinct biological activities and chemical properties compared to other xanthine derivatives.
Propriétés
Numéro CAS |
155271-72-0 |
|---|---|
Formule moléculaire |
C18H17F3N4O3 |
Poids moléculaire |
394.3 g/mol |
Nom IUPAC |
1,3-diethyl-8-[(E)-2-[3-(trifluoromethoxy)phenyl]ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H17F3N4O3/c1-3-24-15-14(16(26)25(4-2)17(24)27)22-13(23-15)9-8-11-6-5-7-12(10-11)28-18(19,20)21/h5-10H,3-4H2,1-2H3,(H,22,23)/b9-8+ |
Clé InChI |
SCSLCBFZOMJBBJ-CMDGGOBGSA-N |
SMILES isomérique |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=CC=C3)OC(F)(F)F |
SMILES canonique |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=CC=C3)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





